
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is an organic compound that features a cyclopropyl group attached to a 1,2,3-triazole ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as “click chemistry.” This method employs azides and alkynes to form 1,2,3-triazoles in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, often in aqueous media, making it both efficient and environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of readily available starting materials and the mild reaction conditions make this compound a viable candidate for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and other biological processes.
Industry: It can be used in the production of dyes, photographic materials, and corrosion inhibitors
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- (1-benzyl-1H-1,2,3-triazol-4-yl)methanol
- (1-methyl-1H-1,2,4-triazol-3-yl)methanol
- (1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine
Uniqueness
(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(1-cyclopropyltriazol-4-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-4-5-3-9(8-7-5)6-1-2-6/h3,6,10H,1-2,4H2 |
InChI Key |
VJNBEBBVXDLETN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(N=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


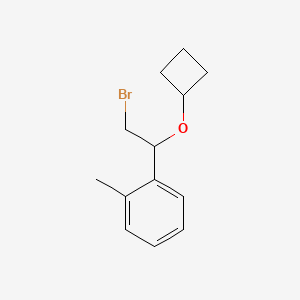
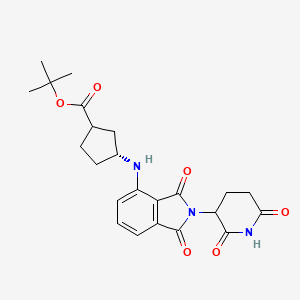
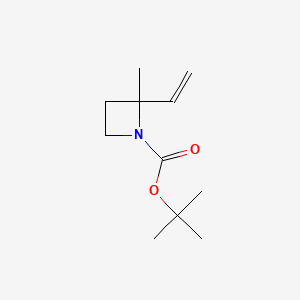
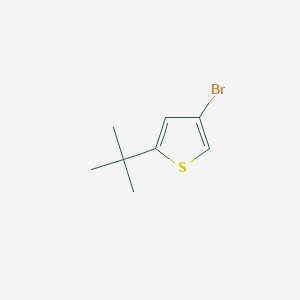
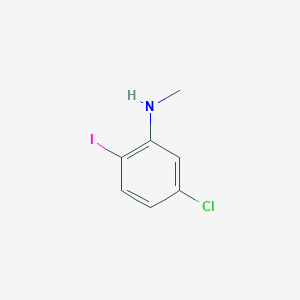
![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)






![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)

